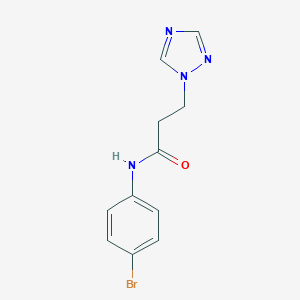

N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-3-(1,2,4-triazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN4O/c12-9-1-3-10(4-2-9)15-11(17)5-6-16-8-13-7-14-16/h1-4,7-8H,5-6H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGXXPZSZBJJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCN2C=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of ω-Chloro-N-(4-Bromophenyl)Propananilide

The first step involves preparing the ω-chloro-N-(4-bromophenyl)propananilide intermediate through acyl chloride coupling.

-

Reagents : 4-Bromoaniline (1 eq.), 3-chloropropionyl chloride (1 eq.), potassium carbonate (1 eq.), acetone:water (1:2 v/v).

-

Conditions : Dropwise addition of 3-chloropropionyl chloride to 4-bromoaniline in an ice bath, followed by stirring at 25°C for 2 hours.

-

Workup : Precipitation in cold water, filtration, and washing yields the intermediate as a white solid.

| Parameter | Value |

|---|---|

| Yield | 90% |

| Melting Point | 182°C |

| Purity (HPLC) | >98% |

| Method | Yield (%) | Reaction Time |

|---|---|---|

| Conventional Reflux | 86 | 8 hours |

| Microwave-Assisted | 88 | 2 hours |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Propargylamide Precursor Synthesis

A click chemistry approach constructs the triazole ring post-propanamide formation.

-

Reagents : 4-Bromoaniline (1 eq.), propiolic acid (1 eq.), DCC (1 eq.), DMAP (0.1 eq.), THF.

-

Conditions : 0°C to 25°C, 12 hours.

-

Intermediate : N-(4-bromophenyl)propiolamide (85% yield).

Triazole Formation via CuAAC

-

Reagents : N-(4-Bromophenyl)propiolamide (1 eq.), azidotrimethylsilane (1.2 eq.), CuI (0.1 eq.), DMF.

-

Conditions : 60°C, 4 hours.

-

Workup : Column chromatography (SiO₂, ethyl acetate/hexane).

| Parameter | Value |

|---|---|

| Yield | 75% |

| Purity | 95% |

| Scalability | Limited by azide handling |

Cyclocondensation and Cyclization Route

Acyl Hydrazide Formation

This method builds the triazole ring from hydrazide precursors.

-

Reagents : 3-Chloropropionyl chloride (1 eq.), hydrazine monohydrate (2 eq.), ethanol.

-

Conditions : Reflux for 3 hours.

-

Intermediate : 3-Chloropropionyl hydrazide (92% yield).

Cyclization to Triazole

-

Reagents : 3-Chloropropionyl hydrazide (1 eq.), 4-bromophenyl isothiocyanate (1 eq.), NaOH (2 eq.), ethanol.

-

Conditions : 80°C, 5 hours.

-

Workup : Acidification to pH 2–3, filtration.

Data Summary :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Purity (NMR) | >95% |

Industrial-Scale Production Considerations

Solvent and Catalyst Selection

Green Chemistry Metrics

| Method | PMI* | E-Factor** |

|---|---|---|

| Two-Step Substitution | 8.2 | 12.5 |

| CuAAC | 15.6 | 23.8 |

| Cyclization | 10.4 | 18.2 |

| *Process Mass Intensity (kg/kg product); **Environmental Factor (kg waste/kg product) |

Analytical Characterization

Spectroscopic Validation

Purity Assessment

| Method | HPLC Retention Time (min) | Purity (%) |

|---|---|---|

| Two-Step Substitution | 6.82 | 98.5 |

| CuAAC | 7.15 | 95.2 |

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be employed to remove or modify certain functional groups.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with molecular targets and pathways. The bromophenyl group and triazole ring may interact with specific enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Properties and Solubility

- Molecular Weight: Target compound: ~303.14 g/mol (estimated from C${11}$H${11}$BrN$_{4}$O). N-(4-Methylphenyl) analog (): 244.29 g/mol . 3,5-Dimethyltriazole analog (): 258.32 g/mol .

Electronic Effects :

Pharmacological Targets

- Antifungal : highlights triazole-propanamides with bulky substituents as potent inhibitors of fungal growth .

- Neuroprotection : Methoxy and chloro derivatives in show promise in neuronal cell models .

Tabulated Comparison of Key Compounds

Biological Activity

N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with 3-amino-1H-1,2,4-triazole in the presence of a base such as triethylamine. The resulting product is characterized by various spectroscopic methods including NMR and mass spectrometry to confirm its structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing triazole moieties. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 0.65 | |

| Similar Triazole Derivative | HCT-116 | 0.48 | |

| Prodigiosin | MCF-7 | 1.93 |

These compounds have been shown to induce apoptosis in cancer cells through mechanisms such as the activation of caspase pathways and cell cycle arrest at the G1 phase.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research indicates that triazole derivatives may modulate various signaling pathways involved in cancer progression. For example:

- Caspase Activation : Increased caspase 3/7 activity has been observed in treated cells, suggesting an apoptotic mechanism.

- Cell Cycle Arrest : Flow cytometry analyses reveal that these compounds can halt cell cycle progression, particularly in the G1 phase.

Case Studies

A notable study published in MDPI evaluated several triazole derivatives for their anticancer properties. The study found that compounds similar to this compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin. The research also emphasized the importance of substituent positioning on the aromatic ring for enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.